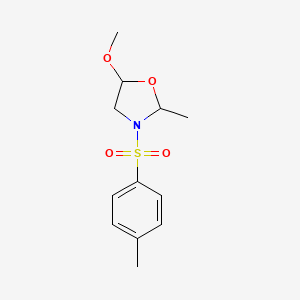
5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the reaction of 5-methoxy-2-methyl-1,3-oxazolidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the sulfonyl group may yield a thiol.
Scientific Research Applications
5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to various biological effects. The sulfonyl group may also play a role in its activity by forming strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-1,3-oxazolidine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
3-(4-Methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the methoxy group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the methoxy and sulfonyl groups in 5-Methoxy-2-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
62642-51-7 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-6-11(7-5-9)18(14,15)13-8-12(16-3)17-10(13)2/h4-7,10,12H,8H2,1-3H3 |
InChI Key |
FLQXTPCDVZVUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CC(O1)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















